Product packaging for 11-Methyldibenzo[a,c]phenazine(Cat. No.:CAS No. 4559-60-8)

11-Methyldibenzo[a,c]phenazine

Cat. No.: B186336
CAS No.: 4559-60-8
M. Wt: 294.3 g/mol
InChI Key: CCVWHOGATVQYQS-UHFFFAOYSA-N
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Description

11-Methyldibenzo[a,c]phenazine (CAS 4559-60-8) is a methyl-substituted derivative of the dibenzo[a,c]phenazine scaffold, recognized for its significant role in developing advanced photoinitiation systems . Its core research value lies in its exceptional photoinitiating abilities when exposed to visible light, particularly in conjunction with co-initiators such as electron donors or hydrogen-atom donors . Recent studies highlight its application in the photopolymerization of acrylate monomers, demonstrating performance comparable to or exceeding that of the industry standard, camphorquinone (CQ) . This compound enables a significant reduction in polymerization time and the amount of light absorber required, making it a highly efficient component for producing polymeric materials in thin layers . Its primary, investigated application is in the formulation of dental filling composites, where it functions as a key component to harden polymer materials that rebuild hard tooth tissues . Furthermore, as a member of the phenazine family, a class of compounds known for their redox activity and ability to generate reactive oxygen species (ROS) under light exposure, it holds broader investigative potential in areas like photodynamic therapy and as a fluorescent probe . Researchers should note that independent hazard assessments classify this compound as having high carcinogenicity and mutagenicity potential, while data for other endpoints remains insufficient . This compound is supplied for research applications only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H14N2 B186336 11-Methyldibenzo[a,c]phenazine CAS No. 4559-60-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11-methylphenanthro[9,10-b]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2/c1-13-10-11-18-19(12-13)23-21-17-9-5-3-7-15(17)14-6-2-4-8-16(14)20(21)22-18/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVWHOGATVQYQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70304022
Record name 11-methyldibenzo[a,c]phenazine
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Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4559-60-8
Record name NSC163922
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Record name 11-methyldibenzo[a,c]phenazine
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Record name 7-METHYL-1,2,3,4-DIBENZOPHENAZINE
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Academic Significance of Phenazine Heterocyclic Compounds in Contemporary Chemistry

Phenazine (B1670421) compounds, both naturally occurring and synthetic, have garnered considerable attention in the scientific community. taylorandfrancis.comresearchgate.netscispace.com These nitrogen-containing heterocyclic compounds are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor properties. taylorandfrancis.comresearchgate.net In the realm of materials science, phenazine derivatives are utilized as dyes, organic semiconductors, and components in photochemical materials. chem-soc.sisapub.org Their versatile nature stems from a core structure that can be readily modified, allowing for the fine-tuning of their chemical and physical properties. researchgate.net This adaptability has made them a subject of interest in various fields, from medicinal chemistry to materials science. scispace.comresearchgate.net

Structural Framework and Derivatives of Dibenzo A,c Phenazine

Dibenzo[a,c]phenazine (B1222753) features a rigid, planar, polycyclic aromatic structure, which is formed by the fusion of a phenazine (B1670421) core with two additional benzene (B151609) rings. This extended π-conjugated system is a key determinant of its electronic and photophysical properties. The synthesis of dibenzo[a,c]phenazine and its derivatives is often achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, such as phenanthrenequinone (B147406). chem-soc.simdpi.comacademie-sciences.fr

Numerous derivatives of dibenzo[a,c]phenazine have been synthesized by introducing various substituents onto the aromatic rings. These modifications can significantly alter the compound's properties. For instance, the introduction of electron-donating or electron-withdrawing groups can tune the molecule's electronic structure, affecting its absorption and emission spectra. mdpi.comresearchgate.net This has led to the development of derivatives with tailored characteristics for specific applications. mdpi.comacs.org

The Unique Research Focus on 11 Methyldibenzo A,c Phenazine Within Material Science and Chemical Synthesis

Among the various derivatives, 11-methyldibenzo[a,c]phenazine has emerged as a compound of particular interest. The addition of a methyl group at the 11-position introduces an electron-donating substituent, which can influence the molecule's electronic properties. mdpi.com Research has shown that this modification can impact the compound's behavior in various applications.

In the field of material science, derivatives of dibenzo[a,c]phenazine (B1222753), including those with substitutions at the 11-position, are being explored for their potential in organic light-emitting diodes (OLEDs) and as photoinitiators in polymerization processes. mdpi.comacs.orgnih.gov The synthesis of this compound is typically achieved by reacting 4-methyl-o-phenylenediamine with phenanthrenequinone (B147406). mdpi.com Various synthetic methods have been developed to improve reaction efficiency and yield, utilizing different catalysts and reaction conditions. chem-soc.siresearchgate.net

Fundamental Research Aims and Directions in the Study of 11 Methyldibenzo A,c Phenazine

High-Yielding Synthesis of the Dibenzo[a,c]phenazine Core

The foundational dibenzo[a,c]phenazine scaffold is typically constructed through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. Various catalytic systems have been developed to enhance the efficiency and yield of this core reaction.

Catalytic Condensation Reactions of o-Phenylenediamines with 1,2-Dicarbonyl Compounds

The classical approach to synthesizing the dibenzo[a,c]phenazine core involves the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound, such as 9,10-phenanthrenequinone. mdpi.comscispace.com This reaction forms the central pyrazine (B50134) ring, which is fused to the existing benzene (B151609) rings to create the dibenzo[a,c]phenazine structure. While effective, traditional methods often require harsh conditions, such as refluxing in glacial acetic acid, which can limit their applicability and yield. mdpi.com To address these limitations, significant research has focused on the development of catalytic systems that promote the reaction under milder conditions and provide higher yields. These catalytic approaches often lead to shorter reaction times and simpler work-up procedures. chem-soc.siscispace.comresearchgate.net

Application of Specific Catalysts (e.g., Lead Dichloride, Lithium Chloride) in Efficient Phenazine (B1670421) Formation

To improve the synthesis of dibenzo[a,c]phenazines, various catalysts have been investigated. Among these, Lewis acids have shown considerable promise. For instance, lead dichloride (PbCl₂) has been successfully employed as an efficient and inexpensive catalyst for the condensation of 1,2-dicarbonyl compounds with o-phenylenediamines. scispace.comresearchgate.net This method allows the reaction to proceed at room temperature in ethanol (B145695), offering excellent yields and short reaction times. scispace.comresearchgate.net A typical procedure involves stirring a mixture of the 1,2-dicarbonyl compound, o-phenylenediamine, and a catalytic amount of lead dichloride in ethanol. scispace.comresearchgate.net

Similarly, lithium chloride (LiCl) has been identified as a very cheap and effective catalyst for the rapid condensation of aromatic 1,2-dicarbonyl compounds with o-phenylenediamines at room temperature. chem-soc.si This method also boasts high yields and simple work-up procedures. The use of LiCl as a heterogeneous catalyst eliminates the need for expensive or corrosive reagents and specialized equipment. chem-soc.si Other catalysts, such as tin(IV) oxide (SnO₂) nanoparticles and silica (B1680970) bonded S-sulfonic acid (SBSSA), have also been shown to be effective for this transformation under mild, environmentally friendly conditions. iau.irnih.gov

Table 1: Catalytic Synthesis of Dibenzo[a,c]phenazine

Catalyst Solvent Temperature Yield (%) Reference
Glacial Acetic Acid Acetic Acid Reflux 80 mdpi.com
Lead Dichloride (PbCl₂) Ethanol Room Temp. High scispace.comresearchgate.net
Lithium Chloride (LiCl) Ethanol Room Temp. 96 chem-soc.si
SnO₂ Nanoparticles Water Room Temp. 88 iau.ir
SBSSA Ethanol/Water Room Temp. High nih.gov

Directed Synthesis of this compound

The introduction of a methyl group at the 11-position of the dibenzo[a,c]phenazine scaffold requires specific synthetic strategies to ensure regioselectivity.

Regioselective Functionalization Strategies for Methyl Group Incorporation

The most direct method for synthesizing this compound involves the use of a substituted o-phenylenediamine. Specifically, the reaction of 4-methyl-o-phenylenediamine with 9,10-phenanthrenequinone yields the desired 11-methyl derivative. mdpi.com This approach ensures the regioselective placement of the methyl group on the phenazine core. The reaction is typically carried out in a suitable solvent, such as ethyl acetate (B1210297) or ethanol, and can be catalyzed by acids or Lewis acids to improve efficiency. mdpi.comscispace.com For example, using lead dichloride as a catalyst in ethanol at room temperature provides a high yield of this compound. scispace.com Similarly, lithium chloride has been used to catalyze this reaction effectively. chem-soc.si

Table 2: Synthesis of this compound

Reactant 1 Reactant 2 Catalyst/Solvent Yield (%) Reference
4-Methyl-o-phenylenediamine 9,10-Phenanthrenequinone Glacial Acetic Acid 83 mdpi.com
4-Methyl-o-phenylenediamine 9,10-Phenanthrenequinone PbCl₂/Ethanol 94 scispace.com
4-Methyl-o-phenylenediamine 9,10-Phenanthrenequinone LiCl/Ethanol 95 chem-soc.si

Investigation of Reaction Pathways and Intermediates for Optimized Production

The mechanism for the formation of dibenzo[a,c]phenazines is believed to proceed through a stepwise formation of two C–N bonds. scispace.com Initially, one of the amino groups of the o-phenylenediamine attacks one of the carbonyl groups of the 1,2-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the phenazine ring system. iau.ir In catalytic systems, the Lewis acid is thought to activate the carbonyl group of the 1,2-dicarbonyl compound, making it more susceptible to nucleophilic attack by the diamine. scispace.comiau.ir Theoretical studies using density functional theory (DFT) have supported a stepwise mechanism as the lowest-energy pathway. scispace.com Understanding these reaction pathways and the role of intermediates is crucial for optimizing reaction conditions to maximize the yield and purity of the final product.

Advanced Derivatization of the Dibenzo[a,c]phenazine Scaffold

The dibenzo[a,c]phenazine scaffold can be further functionalized to introduce a variety of substituents, leading to a diverse range of derivatives with tailored properties. These derivatization strategies often involve the introduction of functional groups onto the o-phenylenediamine or the 1,2-dicarbonyl precursor prior to the condensation reaction. For example, using substituted o-phenylenediamines such as 4-bromo-1,2-diaminobenzene or 4-iodo-1,2-diaminobenzene leads to the formation of 11-bromo- and 11-iododibenzo[a,c]phenazine, respectively. mdpi.com Similarly, the use of substituted 1,2-dicarbonyl compounds can introduce functionality at other positions of the phenazine core.

Furthermore, post-synthesis modifications of the dibenzo[a,c]phenazine ring system can also be employed. These advanced derivatization techniques allow for the synthesis of complex molecules with potential applications in materials science and medicinal chemistry. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the electronic and photophysical properties of the dibenzo[a,c]phenazine core. researchgate.net The synthesis of fluorinated dibenzo[a,c]phenazine derivatives has been explored for applications in electrochromic devices. metu.edu.tr Additionally, the attachment of side chains through methods like click chemistry has been used to develop G-quadruplex ligands. nih.gov

Preparation of Fluorinated Dibenzo[a,c]phenazine Derivatives

Fluorination of the dibenzo[a,c]phenazine structure is a key strategy for modulating its electronic properties, particularly for applications in organic electronics. The incorporation of an electron-withdrawing fluorine atom can effectively lower the energy levels of the Highest Occupied Molecular Orbital (HOMO). metu.edu.trresearchgate.net

A modular and effective synthesis route involves the condensation reaction between a fluorinated o-phenylenediamine and a phenanthrene-9,10-dione derivative. chemrxiv.org For example, 11-fluorodibenzo[a,c]phenazine (FBPz) and its derivatives are prepared by reacting 4-fluorobenzene-1,2-diamine (B48609) with a suitably substituted phenanthrenequinone (B147406), such as 2,7-dibromophenanthrene-9,10-dione. researchgate.netmetu.edu.tr The reaction is typically carried out in a mixture of ethanol and acetic acid at elevated temperatures. chemrxiv.orgmetu.edu.tr This method allows for the synthesis of key intermediates like 2,7-dibromo-11-fluorodibenzo[a,c]phenazine, which can then be used in further cross-coupling reactions to build more complex structures. researchgate.net

Table 2: Synthesis of Fluorinated Dibenzo[a,c]phenazine Precursors
Target CompoundFluorinated ReactantDione ReactantKey Synthetic StepReference
11-Fluorodibenzo[a,c]phenazine (FBPz)4-Fluorobenzene-1,2-diamine2,7-Dibromophenanthrene-9,10-dioneCondensation metu.edu.tr
3,6-Dibromo-10-fluorodibenzo[a,c]phenazine3-Fluorobenzene-1,2-diamine3,6-Dibromophenantrene-9,10-dioneCondensation chemrxiv.org
2,7-bis(5-bromo-4-hexylthiophen-2-yl)-11-fluorodibenzo[a,c]phenazine (TFBPz)11-Fluorodibenzo[a,c]phenazine (FBPz)(from precursor)Coupling with electron-rich thiophene (B33073) units metu.edu.trrsc.org
2,7-bis(2,3-dihydrothieno[3,4-b] chemrxiv.orgCurrent time information in Bangalore, IN.dioxin-5-yl)-11-fluorodibenzo[a,c]phenazine (EFBPz)11-Fluorodibenzo[a,c]phenazine (FBPz)(from precursor)Coupling with electron-rich EDOT units metu.edu.trrsc.org

Chemical Polymerization Strategies for Phenazine-Based Monomers

The development of phenazine-based polymers is driven by their potential in applications such as electrochromic devices and energy storage, owing to their redox activity and conductivity. metu.edu.trdiva-portal.org Various chemical polymerization strategies have been employed to synthesize polymers from phenazine-based monomers.

Donor-Acceptor (D-A) Type Polymers: A prominent strategy involves the synthesis of donor-acceptor type polymers, where the electron-deficient dibenzo[a,c]phenazine unit acts as the acceptor. metu.edu.tr Fluorinated dibenzo[a,c]phenazine derivatives, such as TFBPz, can be chemically polymerized with various donor units. For example, Stille cross-coupling reactions are used to synthesize polymers like PBDT-FBPz and PBDT-TFBPz. metu.edu.trmetu.edu.trrsc.org These methods provide a way to finely tune the polymer's electronic and optical properties by selecting different donor comonomers. metu.edu.trrsc.org

Dehydrogenation Polymerization: A simple and green approach for polymerizing electron-deficient aromatic compounds is through dehydrogenation polymerization using an AlCl₃-based molten salt method. rsc.org This ionothermal technique has been successfully used to synthesize polyphenazine (PPZ) at relatively low temperatures (250 °C) with high yields. The resulting polymers exhibit improved conductivity and solvent resistance compared to their monomers. rsc.org

C-N Coupling Polymerization: Phenazine-based redox centers can be incorporated into high-performance polymer backbones, such as poly(aryl ether sulfone), via C-N coupling reactions. nih.govresearchgate.net In this method, a phenazine-based monomer like 5,10-dihydrophenazine (B1199026) is polymerized with a comonomer such as bisphenol AF. nih.gov This approach endows the resulting polymer with electrochemical properties while retaining the desirable physicochemical characteristics of the host polymer. nih.govresearchgate.net The solubility and processing characteristics of the final polymer can be controlled by adjusting the ratio of the phenazine-based monomer. nih.gov

Table 3: Polymerization Strategies for Phenazine-Based Monomers
Polymerization StrategyPhenazine Monomer TypeResulting Polymer ExampleKey FeaturesReference
Stille Cross-CouplingFluorinated Dibenzo[a,c]phenazine Derivatives (e.g., TFBPz)PBDT-TFBPz, PBDT-FBPzCreates Donor-Acceptor type polymers with tunable electrochromic properties. metu.edu.trrsc.org
Dehydrogenation PolymerizationElectron-deficient aromatics (e.g., Phenazine)Polyphenazine (PPZ)Green, molten-salt method; produces polymers with high stability and conductivity. rsc.org
C-N CouplingDihydrophenazine derivativesPoly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine (PAS-DPPZ)Incorporates redox-active phenazine units into high-performance polymer backbones. nih.govresearchgate.net

Comprehensive Analysis of Electronic Absorption and Emission Properties

The electronic absorption and emission spectra of dibenzo[a,c]phenazine derivatives are fundamental to understanding their behavior upon interaction with light. These properties are highly sensitive to the molecular structure and the surrounding solvent environment. rsc.org

The electronic absorption spectra of this compound, like other derivatives in its class, feature multiple absorption bands resulting from the fused aromatic ring system. mdpi.com The introduction of a methyl group at the 11-position influences the electronic transitions within the molecule. mdpi.com In a study conducted in ethyl acetate, the spectroscopic data for this compound (referred to as DBPh2 in the study) was characterized. mdpi.com The parent compound, dibenzo[a,c]phenazine, exhibits a long-wavelength absorption maximum at 395 nm. mdpi.com

The molar absorption coefficient for the long-wavelength band of dibenzo[a,c]phenazine derivatives is typically high, ranging from 11,400 to 28,300 M⁻¹cm⁻¹. mdpi.com For donor-acceptor type dibenzo[a,c]phenazine derivatives, the lower energy absorption band is often attributed to an intramolecular charge transfer (ICT) from the donor to the acceptor core. acs.org The nature of the solvent also plays a critical role; studies on related phenazine derivatives show that increasing solvent polarity can lead to a redshift (bathochromic shift) in the absorption bands, indicative of a charge-transfer character in the electronic transition. rsc.orgresearchgate.net For example, a triphenylamine-based phenazine-imidazole derivative showed a redshift of approximately 27 nm when moving from a low-polarity to a high-polarity solvent. rsc.org

Table 1: Absorption Data for this compound This table is interactive. Click on the headers to sort.

Compound Name Solvent Absorption Maximum (λmax, nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)
This compound Ethyl Acetate 405 11,400

The fluorescence properties of dibenzo[a,c]phenazine derivatives are highly dependent on their molecular structure and environment. The fluorescence quantum yield (Φf), a measure of the efficiency of the emission process, can be significantly influenced by the nature and position of substituents on the phenazine core. rsc.org For instance, strategic molecular design, such as altering the substitution pattern on the dibenzo[a,c]phenazine acceptor, can enhance the photoluminescence quantum yield (PLQY) from 42% to as high as 89% in some derivatives. acs.orgrsc.org

The emission spectra of these compounds often exhibit solvatochromism, where the emission wavelength shifts with solvent polarity. rsc.org A redshift in fluorescence with increasing solvent polarity is a common observation for donor-acceptor phenazine derivatives, which points to a more polar excited state and the existence of an intramolecular charge transfer (ICT) state. rsc.orgresearchgate.netresearcher.life In some systems, like N,N′-diphenyl-dihydrodibenzo[a,c]phenazines, a unique dual fluorescence can be observed, with blue emission in the solid state (due to restricted molecular motion) and an orange-red emission in solution arising from a light-induced planarization process upon excitation. nih.gov

Time-Resolved Spectroscopy for Excited-State Deactivation Pathways

To fully understand the photophysical dynamics, it is crucial to investigate the pathways by which a molecule in an excited state returns to the ground state. Time-resolved spectroscopic techniques are invaluable for tracking these fast processes, which include fluorescence, intersystem crossing, and internal conversion.

The luminescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. This parameter is critical for understanding the competition between radiative (fluorescence, phosphorescence) and non-radiative decay pathways. nist.gov For phosphorescent iridium(III) complexes incorporating pyrazino-fused phenanthroline ligands, lifetimes are typically in the range of hundreds of nanoseconds. acs.org In the context of thermally activated delayed fluorescence (TADF) materials based on dibenzo[a,c]phenazine, the lifetimes of both the prompt fluorescence and the delayed fluorescence are key indicators of the efficiency of the reverse intersystem crossing (rISC) process. rsc.org Fast rISC rates are desirable for high-efficiency OLEDs, and these are associated with small energy gaps between the lowest singlet (S₁) and triplet (T₁) excited states. rsc.org

Transient absorption (TA) spectroscopy is a powerful technique used to detect and characterize short-lived intermediate species like excited singlet states, triplet states, and charge-transfer states. rsc.org Femtosecond TA studies on phenazine derivatives have revealed that the deactivation pathway of the excited state is strongly influenced by solvent polarity. rsc.orgresearchgate.net

In non-polar solvents, the excited molecule may primarily undergo intersystem crossing from the locally excited state to populate a triplet state. rsc.org In contrast, in polar solvents, a conversion from the locally excited state to a solvated intramolecular charge transfer state is often observed. rsc.orgresearchgate.netresearcher.life TA spectra allow for the direct observation of these transient species and the measurement of the rates of their formation and decay, providing a detailed map of the excited-state dynamics. rsc.orgresearchgate.net

Intrinsic Photophysical Mechanisms in Dibenzo[a,c]phenazine Systems

The photophysical behavior of dibenzo[a,c]phenazine systems is governed by a complex interplay of several intrinsic mechanisms. The rigid and aromatic nature of the core structure is a foundation upon which these mechanisms are built.

Intramolecular Charge Transfer (ICT): In dibenzo[a,c]phenazine derivatives featuring electron-donating and electron-accepting moieties, ICT is a dominant process. acs.orgnih.govacs.org Upon photoexcitation, an electron density shift occurs from the donor to the acceptor part of the molecule, creating a charge-separated excited state. This process is highly sensitive to the solvent environment, with polar solvents stabilizing the ICT state. rsc.orgresearchgate.net

Intersystem Crossing (ISC) and Reverse Intersystem Crossing (rISC): Intersystem crossing, the transition from a singlet excited state to a triplet excited state, is a competing deactivation pathway for the S₁ state. acs.org The efficiency of ISC is crucial in applications like photodynamic therapy and photoinitiation. mdpi.com Conversely, reverse intersystem crossing (rISC) from the T₁ state back to the S₁ state is the key mechanism behind thermally activated delayed fluorescence (TADF). rsc.org The design of dibenzo[a,c]phenazine-based TADF emitters focuses on minimizing the energy gap between S₁ and T₁ to promote efficient rISC. acs.orgrsc.org

Structural and Isomeric Effects: The photophysical properties are exquisitely sensitive to the molecular structure. The planarity of the phenazine unit and the substitution pattern are critical. nih.gov Isomerism, or changing the attachment point of a substituent on the dibenzo[a,c]phenazine core, can profoundly affect the PLQY and rISC rates by altering the overlap between donor and acceptor orbitals and suppressing non-radiative transitions. rsc.org

Hydrogen-Atom Transfer (HAT): In specific applications, such as photoinitiators for polymerization, the triplet excited state of a dibenzo[a,c]phenazine derivative can participate in a hydrogen-atom transfer process. The excited dye can abstract a hydrogen atom from a donor molecule, generating reactive radicals that initiate polymerization. mdpi.com This highlights another deactivation mechanism that can be harnessed for practical applications.

Intersystem Crossing (ISC) and Reverse Intersystem Crossing (rISC) Rate Determination

The photophysical dynamics of this compound and its derivatives are significantly influenced by the rates of intersystem crossing (ISC) and reverse intersystem crossing (rISC). These processes are crucial for applications in areas such as photoinitiation systems and organic light-emitting diodes (OLEDs), particularly those utilizing thermally activated delayed fluorescence (TADF). mdpi.comrsc.org

In the context of photoinitiation, the absorption of light excites the dibenzo[a,c]phenazine molecule to a singlet excited state. This is followed by an efficient intersystem crossing to a triplet excited state. mdpi.comacademie-sciences.fr This triplet state is the active species in subsequent chemical reactions, such as hydrogen atom abstraction, which initiates polymerization. mdpi.comacademie-sciences.fr

For TADF materials, both efficient ISC and rISC are fundamentally important for harvesting both singlet and triplet excitons, which can theoretically lead to 100% internal quantum efficiency in OLEDs. rsc.orgrsc.org The rISC process allows non-emissive triplet excitons to be converted back into emissive singlet excitons, enhancing the device's light-outcoupling efficiency. nih.govnih.gov The rates of these processes are highly dependent on the molecular structure. For instance, in donor-acceptor molecules based on the dibenzo[a,c]phenazine (DPPZ) acceptor, the substitution position of the donor group significantly impacts the photoluminescence quantum yield (PLQY) and rISC rates. rsc.org Studies on DPPZ-based isomers have shown that strategic placement of donor units can lead to small singlet-triplet energy gaps (ΔEST), which in turn facilitates fast rISC rates. rsc.org The nature of the singlet (S₁) and triplet (T₁) excited states also plays a critical role; having states of different electronic character (e.g., one with local-excitation character and the other with charge-transfer character) can enhance spin-orbit coupling and thus affect the ISC rate, a principle consistent with the El-Sayed rule. nih.gov

Analysis of Spin-Orbit Coupling (SOC) Interactions

Spin-orbit coupling (SOC) is the interaction between an electron's spin and its orbital motion, and it is the primary mechanism that facilitates spin-forbidden transitions like ISC and rISC. rsc.orgarxiv.org In molecules like this compound and its derivatives, the magnitude of the SOC between the relevant singlet and triplet states is a key determinant of the ISC/rISC rates. rsc.orgnih.gov

Theoretical and computational studies are often employed to predict and analyze SOC in these complex organic molecules. rsc.orgarxiv.org For TADF materials, a significant SOC is required to achieve high rISC rates (krISC). nih.gov Research has shown that the electronic nature of the interacting singlet and triplet states is crucial. Strong SOC is often found when the S₁ and T₁ states have different characters, for example, transitioning between a ¹CT (charge-transfer) state and a ³LE (locally-excited) state. nih.gov This is a direct consequence of the El-Sayed rule, which states that the rate of intersystem crossing is relatively large if the transition involves a change in orbital type. nih.gov

Furthermore, vibronic coupling, which is the interaction between electronic and vibrational motion, can play a crucial role in enhancing krISC. nih.gov Non-Born-Oppenheimer effects, where vibronic coupling between different triplet states (e.g., ³LE and ³CT) occurs, can open up second-order coupling pathways that increase the effective SOC and dramatically increase the rISC rate by several orders of magnitude. nih.gov The introduction of heavy atoms into the dibenzo[a,c]phenazine structure is another strategy to increase SOC, although the effect on triplet dynamics can sometimes be controlled by other factors like exciplex formation. mdpi.comworktribe.com

Characterization of Intramolecular Charge Transfer (ICT) Transitions

Intramolecular charge transfer (ICT) is a key process in many functional organic materials, where photoexcitation leads to the transfer of an electron from a donor (D) to an acceptor (A) portion of the same molecule. worktribe.comossila.com Dibenzo[a,c]phenazine and its derivatives are effective electron acceptors and have been incorporated into D-A architectures to create materials with prominent ICT characteristics, which are essential for applications like TADF. rsc.orgresearchgate.net

Upon excitation, these D-A molecules can form an ICT state (D⁺-A⁻) from a locally excited (LE) state. ossila.com The properties of this ICT state are highly dependent on the molecular geometry and the electronic coupling between the donor and acceptor units. In many TADF emitters, a twisted intramolecular charge transfer (TICT) state is formed, where the donor and acceptor units rotate around a connecting single bond in the excited state to achieve a lower energy, more decoupled conformation. ossila.com

In a series of emitters using dibenzo[a,c]phenazine (DPPZ) as the acceptor, different donor moieties like 9,9-dimethylacridine (DMAC) and 10H-phenoxazine (PXZ) were attached. rsc.org The resulting molecules exhibited ICT characteristics, and their efficiency as TADF emitters was found to be dependent on the substitution position on the DPPZ core. This isomeric modulation allows for fine-tuning of the wave function overlap between the highest occupied molecular orbital (HOMO, on the donor) and the lowest unoccupied molecular orbital (LUMO, on the acceptor), which in turn balances the requirements for high PLQY and fast rISC. rsc.org The formation of rigid, planar structures can also lead to long-lived ICT states that exhibit TADF. worktribe.com

Advanced Nuclear Magnetic Resonance and Mass Spectrometry for Molecular Architecture and Complex Formation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental tools for the structural elucidation of this compound. mdpi.comnih.govscispace.com The ¹H NMR spectrum provides information on the number, type, and connectivity of protons, while the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Multiple studies have reported consistent NMR data for this compound. nih.govscispace.comchem-soc.silew.ro

¹H and ¹³C NMR Data for this compound in CDCl₃

TechniqueReported Chemical Shifts (δ, ppm)Source
¹H-NMR9.32–9.29 (m, 2H), 8.50, 8.48 (d, J = 8 Hz, 2H), 8.15–8.13 (d, J = 8 Hz, 2H), 8.02 (s, 1H), 7.73–7.59 (m, 5H), 2.60 (s, 3H) mdpi.com
9.14 (dd, J = 6.00, 1.6 Hz, 2H), 8.32 (d, J = 8 Hz, 2H), 7.97 (d, J = 8.4 Hz, 1H), 7.58 (s, 1H), 7.53–7.52 (m, 5H), 2.54 (s, 3H) scispace.comchem-soc.si
9.13-9.16 (m, 2H), 8.32 (d, J= 8.0 Hz, 2H), 7.97 (d, 1H, J= 8.0 Hz), 7.85 (s, 1H), 7.46-7.58 (m, 5H), 2.46 (s, 3H) nih.gov
9.38 (d, J=7.2 Hz, 2H), 8.55 (d, J=6.0Hz, 2H), 8.20 (d, J= 6.0Hz, 1H), 8.08 (s, 1H), 7.66 -7.81 (m, 5H), 2.68 (s, 3H) lew.ro
¹³C-NMR142.23, 142.16, 141.68, 140.74, 140.45, 132.46, 132.03, 131.84, 130.37, 130.32, 130.19, 130.05 128.09, 127.95, 127.89, 127.87, 126.23, 126.09, 122.89, 22.07 mdpi.com
143.29, 143.27, 142.72, 141.81, 141.41, 133.45, 133.06, 132.87, 131.49, 131.45, 131.20, 131.07, 130.01, 129.10, 128.92, 127.29, 127.15, 123.95, 23.20 scispace.comchem-soc.si
143.29, 143.27, 142.72, 141.81, 141.41, 133.45, 133.06, 132.87, 131.49, 131.45, 131.20, 131.07, 130.01, 129.10, 128.92, 127.15, 123.95, 23.20 nih.gov
142.2, 141.6, 140.7, 140.2, 132.3, 131.9, 131.8, 130.4, 130.3, 130.0, 129.9, 128.9, 128.0, 127.8, 127.7, 126.1, 126.0, 122.9, 22.0 lew.ro

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and formula of the compound. For this compound (C₂₁H₁₄N₂), the calculated molecular weight is approximately 294.35 g/mol . mdpi.combldpharm.com High-resolution mass spectrometry (HRMS) can provide an exact mass, further confirming the elemental composition. Studies on related N-methylated dibenzo[a,c]-7-aza-phenazine derivatives have used HRMS to confirm the formation of the target molecule by identifying the molecular ion peak. rsc.org

Complex Formation

Dibenzo[a,c]phenazine derivatives can act as electron acceptors to form stable charge-transfer complexes with electron-donating molecules. rsc.org These supramolecular assemblies are formed through non-covalent interactions. The formation and properties of these complexes can be studied using various techniques, including fluorescence titration and UV-Vis spectroscopy, which monitor changes in the photophysical properties upon complexation. rsc.org These studies confirm the intermolecular interactions that govern the formation of more complex molecular architectures.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of chemical reactions. In the context of the synthesis of dibenzo[a,c]phenazines, DFT calculations have been instrumental in mapping out the reaction energy landscapes and understanding the roles of various factors influencing the reaction progress.

Computational Mapping of Stepwise and Concerted Reaction Pathways

The synthesis of the dibenzo[a,c]phenazine core, typically from the condensation of a phenanthrene-9,10-dione with an o-phenylenediamine derivative, can theoretically proceed through different mechanisms. Computational studies on the parent dibenzophenazine have explored both stepwise and concerted pathways for the formation of the two C-N bonds.

DFT calculations have shown that the reaction can proceed via a stepwise mechanism, involving the sequential formation of the two C-N bonds with corresponding transition states and intermediates. scispace.com For the unsubstituted dibenzophenazine, the activation barriers for the first and second C-N bond formations have been calculated to be significant. scispace.com Alternatively, a concerted pathway, where both C-N bonds are formed simultaneously, has also been investigated. scispace.com However, for the thermal reaction, the lowest-energy path is generally found to be the stepwise formation of the two C-N bonds. scispace.com It is worth noting that external factors, such as mechanical force in mechanochemical synthesis, have been theoretically shown to potentially alter the preferred reaction pathway, making the concerted path more accessible. scispace.com

The general mechanism for the acid-catalyzed synthesis of dibenzo[a,c]phenazines involves the initial formation of a Schiff base intermediate, followed by intramolecular cyclization to yield the final phenazine core. vulcanchem.com

Theoretical Investigation of Catalytic Effects on Synthesis

The synthesis of dibenzo[a,c]phenazines is often catalyzed by acids. vulcanchem.com Computational studies have shed light on the role of catalysts in these reactions. For instance, in the condensation reaction, subsequent dehydration steps are necessary after the C-N bond formations. DFT calculations have revealed that these dehydration steps can have high energy barriers. scispace.com

Frontier Molecular Orbital (FMO) Theory and Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting electronic transitions and charge transfer characteristics.

Prediction of HOMO-LUMO Energy Gaps and Electronic Transitions

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic absorption and emission properties of a molecule. researchgate.net A smaller HOMO-LUMO gap generally corresponds to absorption at longer wavelengths. For dibenzo[a,c]phenazine derivatives, the HOMO and LUMO are typically localized on different parts of the molecule, leading to charge-transfer (CT) characteristics in their electronic transitions. vulcanchem.comrsc.org

For instance, in a novel dibenzo[a,c]phenazine-based fluorescent probe, DFT calculations showed that the HOMO is primarily distributed on the dibenzo[a,c]phenazin-11-amine (B2940245) group, while the LUMO is mainly located on the 2,4-dinitrobenzenesulfonyl group, indicating a photoinduced electron transfer (PET) mechanism. rsc.org In another study on 10,13-Dibromodibenzo[a,c]phenazine, DFT calculations predicted a HOMO-LUMO gap of 2.3 eV, with the LUMO localized on the phenazine core and the HOMO on the brominated benzene rings, facilitating charge transfer. vulcanchem.com

The HOMO-LUMO gap can be experimentally correlated with the onset of the absorption spectrum. For this compound, the introduction of the electron-donating methyl group is expected to raise the HOMO energy level, thereby reducing the HOMO-LUMO gap compared to the unsubstituted dibenzo[a,c]phenazine. This would lead to a redshift (a shift to longer wavelengths) in its absorption spectrum. mdpi.com

Table 1: Calculated Electronic Properties of Selected Dibenzo[a,c]phenazine Derivatives

CompoundCalculated HOMO-LUMO Gap (eV)HOMO LocalizationLUMO Localization
10,13-Dibromodibenzo[a,c]phenazine2.3Brominated benzene ringsPhenazine core
Dibenzo[a,c]phenazin-11-amine derivativeNot specifiedDibenzo[a,c]phenazin-11-amine group2,4-dinitrobenzenesulfonyl group

This table is generated based on available data from the search results. Specific values for this compound were not found in the provided search results.

Influence of Substituents on Molecular Orbitals and Charge Transfer Character

The electronic properties of the dibenzo[a,c]phenazine core are highly sensitive to the nature and position of substituents. The introduction of electron-donating or electron-withdrawing groups can significantly alter the energies and localizations of the HOMO and LUMO, thereby tuning the charge transfer characteristics of the molecule. mdpi.comrsc.org

Conversely, attaching electron-withdrawing groups, such as a benzoyl or carbonitrile group at the same position, would be expected to lower the LUMO energy, also leading to a smaller energy gap and a redshift in the spectra. mdpi.com The strategic placement of different substituents allows for the fine-tuning of the electronic and photophysical properties of dibenzo[a,c]phenazine derivatives for various applications. mdpi.comrsc.org

Theoretical Prediction of Spectroscopic Signatures and Photophysical Behavior

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic properties of molecules, such as their UV-Vis absorption and emission spectra. These theoretical predictions can be correlated with experimental data to gain a deeper understanding of the underlying electronic transitions.

For dibenzo[a,c]phenazine derivatives, TD-DFT calculations can simulate their absorption spectra, which typically show characteristic bands corresponding to π-π* and charge-transfer transitions. rsc.orgacs.org The calculated transition energies and oscillator strengths provide a theoretical basis for assigning the observed absorption peaks.

In the case of this compound, experimental UV-visible absorption spectra have been reported. mdpi.com While specific TD-DFT calculations for this exact molecule were not found in the provided search results, the effect of the methyl substituent can be inferred from general principles and studies on similar compounds. The electron-donating methyl group is expected to cause a bathochromic shift in the absorption bands compared to the unsubstituted dibenzo[a,c]phenazine. A recent study reported that the introduction of a methoxy (B1213986) group (a stronger electron-donating group) at the 11-position of dibenzo[a,c]phenazine shifts the long-wavelength absorption maximum from 395 nm to 405 nm. dntb.gov.ua A similar, albeit likely smaller, shift would be anticipated for the methyl group.

The photophysical behavior, including fluorescence, is also governed by the electronic structure. The charge-transfer nature of the excited state in many dibenzo[a,c]phenazine derivatives plays a crucial role in their emission properties. nih.govacs.org Computational models can help to elucidate the nature of the excited states and predict their radiative and non-radiative decay pathways.

Ab-Initio Based Multi-Scale Simulation Techniques for Complex Chemical Systems

The intrinsic complexity of chemical systems, especially those involving large organic molecules like this compound embedded in a larger environment (e.g., a polymer matrix or a solvent), necessitates the use of advanced simulation techniques that can bridge different scales of time and length. Ab-initio based multi-scale simulation techniques are at the forefront of computational chemistry, offering a powerful approach to model such systems with a high degree of accuracy. kit.eduliu.seeuropa.eu These methods combine the precision of quantum mechanics (QM) for a specific region of interest with the computational efficiency of molecular mechanics (MM) for the surrounding environment, a strategy known as hybrid QM/MM simulations. dntb.gov.uauiuc.edu

In the context of this compound, a multi-scale approach would typically involve treating the phenazine derivative itself with a high-level ab-initio method, such as Density Functional Theory (DFT) or post-Hartree-Fock methods. This allows for an accurate description of its electronic structure, which governs its photophysical and electronic properties. dntb.gov.uasamipubco.com The surrounding environment, which could be a solvent cage or a host material in an organic light-emitting diode (OLED), would be modeled using a classical force field (MM). This partitioning allows for the simulation of much larger and more realistic systems than would be possible with a full QM treatment. uiuc.edu

Research Findings from Related Systems

While specific ab-initio multi-scale simulations for this compound are not extensively reported in the literature, studies on related polycyclic aromatic hydrocarbons (PAHs) and organic electronic materials provide a solid framework for understanding how such techniques would be applied. For instance, multi-scale simulations have been successfully employed to predict the hydration free energies of PAHs and to model charge transport in disordered organic materials. kit.edukit.edu These studies demonstrate the capability of multi-scale approaches to handle the complex interplay between the quantum mechanical nature of the molecule of interest and the classical interactions with its environment.

A key aspect of these simulations is the accurate parameterization of the interactions between the QM and MM regions. This includes electrostatic embedding, where the QM calculation is influenced by the charge distribution of the MM region, and mechanical embedding, where the covalent bonds that cross the QM/MM boundary are carefully treated. uiuc.edu

Potential Applications for this compound

For a complex system involving this compound, a multi-scale simulation could elucidate several key properties. For example, in the context of its use as a photoinitiator, a QM/MM simulation could model the molecule in its excited state within a monomer matrix. mdpi.com This would provide insights into the electronic transitions and the charge transfer processes that are crucial for initiating polymerization.

The table below outlines a hypothetical multi-scale simulation setup for studying the photophysical properties of this compound in a solvent, illustrating the division between the QM and MM regions and the properties that can be investigated.

Simulation Component Methodology Properties Investigated
QM Region This compoundDensity Functional Theory (DFT) with an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p))
MM Region Solvent molecules (e.g., Toluene, Acetonitrile)Classical Force Field (e.g., OPLS-AA, GAFF)
QM/MM Interface Electrostatic and Mechanical EmbeddingSolvatochromic shifts in absorption and emission spectra, excited-state lifetimes, charge transfer dynamics

This approach allows for a detailed understanding of how the environment influences the quantum mechanical properties of this compound, providing a more realistic and predictive computational model. While direct research is pending, the established success of ab-initio multi-scale simulations on analogous complex organic systems strongly suggests their potential to unlock a deeper understanding of this compound's behavior in intricate chemical environments. europa.eukit.edu

Fundamental Reaction Mechanisms and Chemical Reactivity of Dibenzo A,c Phenazine Derivatives

Detailed Mechanistic Investigations of Carbon-Nitrogen Bond Formation

The formation of the dibenzo[a,c]phenazine (B1222753) core, including 11-methyldibenzo[a,c]phenazine, is fundamentally a process of carbon-nitrogen bond formation. The most common and efficient synthesis involves the condensation reaction of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, specifically 9,10-phenanthrenequinone. mdpi.comresearchgate.net For the synthesis of this compound, 4-methyl-o-phenylenediamine is used as the diamine precursor. mdpi.com

The reaction is typically carried out by refluxing the reactants in a solvent such as glacial acetic acid or an ethanol (B145695)/acetic acid mixture. mdpi.comresearchgate.net The mechanism proceeds through a two-step process involving the formation of two C=N imine bonds. Initially, one amino group of the 4-methyl-o-phenylenediamine nucleophilically attacks one of the carbonyl carbons of the phenanthrenequinone (B147406). This is followed by dehydration to form a mono-imine intermediate. Subsequently, an intramolecular cyclization occurs where the second amino group attacks the remaining carbonyl carbon, followed by another dehydration step to yield the final, stable, and aromatic phenazine (B1670421) ring system. The formation of the C=N double bond is confirmed spectroscopically by the appearance of a characteristic peak in the 13C NMR spectrum between 140.0 and 160.0 ppm and the disappearance of the amino group signals from the 1H NMR spectrum. mdpi.com This synthetic route is valued for its simplicity and high yields, often exceeding 80%. mdpi.com

Alternative catalytic systems have been developed to facilitate this condensation under milder conditions. For instance, lead dichloride (PbCl₂) has been used as a catalyst in ethanol at room temperature, providing excellent yields in short reaction times. researchgate.net Another approach utilizes silica-bonded S-sulfonic acid (SBSSA) as a recyclable, heterogeneous catalyst in an ethanol/water solvent system, also at room temperature. nih.govsemanticscholar.org The proposed mechanism with acid catalysts involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for the nucleophilic attack by the amine. semanticscholar.org

The table below summarizes key synthesis methods for this compound.

Precursor 1Precursor 2Catalyst/SolventYield (%)Reference
4-methyl-o-phenylenediaminePhenanthrenequinoneGlacial Acetic Acid83% mdpi.com
4-methyl-o-phenylenediaminePhenanthrenequinoneLead Dichloride / Ethanol92% researchgate.netlookchem.com
4-methyl-o-phenylenediaminePhenanthrenequinoneSBSSA / EtOH/H₂ONot Specified nih.govsemanticscholar.org

Photoreduction Processes Involving Dibenzo[a,c]phenazine Cores

The dibenzo[a,c]phenazine core is a key component in various photoreduction processes, where it functions as a photosensitizer or photoinitiator. mdpi.com Upon absorption of light, particularly in the visible spectrum, the this compound molecule is promoted to an electronically excited state. mdpi.com In this excited state, it can readily participate in redox reactions.

The photoreduction of the dibenzo[a,c]phenazine core typically occurs in the presence of a suitable electron donor or co-initiator. The excited phenazine derivative abstracts an electron or a hydrogen atom from the donor molecule. This process reduces the phenazine core to its radical anion or a semireduced neutral radical, respectively, while concurrently oxidizing the donor. This mechanism is characteristic of Type II photoinitiators, a class to which phenazine dyes belong. mdpi.com

For example, in systems designed for photopolymerization, tertiary amines or acids like phenoxyacetic acid can act as co-initiators. mdpi.com In the presence of phenoxyacetic acid, the excited dibenzo[a,c]phenazine initiates its transformation via a photoreduction pathway. mdpi.com Similarly, the photoreduction of N,N-dimethylaniline in the presence of a phenazine-based system results in the formation of various products, indicating the transfer of electrons or hydrogen atoms. mdpi.com The efficiency of this photoreduction is crucial for the subsequent initiation of chemical reactions, such as polymerization. mdpi.com

Electron Transfer Mechanisms in Solution and at Interfaces

The functionality of this compound as a photoinitiator is rooted in its electron transfer mechanisms. It operates as a Type II photoinitiator, which generates initiating radicals through an intermolecular photoinduced electron transfer (PET) process between the excited-state photosensitizer (the phenazine derivative) and a ground-state co-initiator. mdpi.com

The general mechanism can be described as follows:

Photoexcitation : The this compound molecule (DBP) absorbs a photon of light, promoting it to its singlet excited state (¹DBP), which then typically undergoes intersystem crossing to a more stable triplet excited state (³DBP).

DBP + hν → ¹DBP* → ³DBP*

Electron Transfer : The excited triplet state ³DBP* interacts with an electron donor (co-initiator, e.g., an amine or borate (B1201080) salt). The phenazine derivative, being a good electron acceptor, receives an electron from the donor. mdpi.comnih.gov This results in the formation of the phenazine radical anion (DBP•⁻) and the donor radical cation (Donor•⁺).

³DBP* + Donor → DBP•⁻ + Donor•⁺

The generated radical ions are the primary reactive species that can go on to initiate further chemical reactions. For instance, in polymerization, the donor radical cation or a radical derived from it can directly add to a monomer to start the polymer chain growth. mdpi.com The redox properties of phenazines make them effective for mediating electron transfer from various sources to an electrode surface in photoelectrochemical systems. nih.gov The electron transfer can sometimes be coupled with proton transfer (Proton-Coupled Electron Transfer, PCET), a mechanism observed in other purely organic photoredox catalysts, which can facilitate the reduction of challenging substrates. acs.org

Kinetic Studies of Dibenzo[a,c]phenazine-Initiated Polymerization Reactions

Kinetic studies have been performed to quantify the efficiency of this compound as a photoinitiator in free-radical polymerization. mdpi.com These studies are crucial for understanding the rate of polymerization, the influence of initiator concentration, and the effect of light intensity. uobaghdad.edu.iqresearchgate.net

In a study using this compound (referred to as DBPh2) as a photoinitiator for the polymerization of trimethylolpropane (B17298) triacrylate (TMPTA), the polymerization kinetics were monitored using microcalorimetry. mdpi.com The system consisted of the monomer (TMPTA), a solvent, and a two-component photoinitiator system composed of the phenazine derivative (electron acceptor) and a co-initiator (electron donor). mdpi.com

Key findings from kinetic investigations include the relationship between the rate of polymerization (Rₚ) and the intensity of the incident light (I₀). For photoinitiated polymerization, the rate is often proportional to the square root of the light intensity (Rₚ ∝ I₀^0.5). mdpi.com This relationship was observed for dibenzo[a,c]phenazine-initiated systems, which implies that the termination of the growing polymer chains occurs through a bimolecular process, i.e., the coupling or disproportionation of two macroradicals. mdpi.com The rate of polymerization is governed by the concentrations of the monomer and the initiating radicals, which are in turn dependent on the efficiency of the photoinitiator system. uobaghdad.edu.iq

The table below presents kinetic data for the photopolymerization of TMPTA initiated by a dibenzo[a,c]phenazine derivative system, illustrating the effect of light intensity.

Light Intensity (mW/cm²)Initial Polymerization Rate (Rₚ) (a.u.)Reference
10~0.006 mdpi.com
15~0.008 mdpi.com
20~0.010 mdpi.com
25~0.011 mdpi.com
30~0.012 mdpi.com

Data is estimated from graphical representations in the source material for a related dibenzo[a,c]phenazine system and serves to illustrate the trend. mdpi.com

These kinetic studies confirm that this compound is part of an efficient photoinitiating system capable of inducing rapid polymerization upon exposure to visible light, with reaction kinetics typical of free-radical processes. mdpi.com

Advanced Materials Science Applications of 11 Methyldibenzo A,c Phenazine and Its Derivatives

Organic Electronic and Optoelectronic Materials Development

The unique electronic characteristics of the dibenzo[a,c]phenazine (B1222753) core make it an excellent acceptor unit for the construction of high-performance organic electronic and optoelectronic materials. Its derivatives have been extensively explored for applications ranging from light emission to charge transport.

Integration into Organic Light-Emitting Diodes (OLEDs) as Luminophores and Host Materials

Derivatives of dibenzo[a,c]phenazine have been successfully incorporated into Organic Light-Emitting Diodes (OLEDs) as both emissive dopants (luminophores) and host materials. The rigid structure of the phenazine (B1670421) core contributes to high thermal stability, while its electron-accepting nature facilitates the design of materials with tunable emission colors and high efficiencies.

For instance, a series of fluorinated dibenzo[a,c]phenazine-based molecules, when functionalized with different electron-donating groups, function as efficient thermally activated delayed fluorescence (TADF) emitters. Current time information in Bangalore, IN.researchgate.net These materials enable color tuning across a wide spectral range from green to deep-red. Current time information in Bangalore, IN.researchgate.net OLEDs fabricated using these compounds as emitters in an mCBP host have demonstrated performances from moderate to excellent. Current time information in Bangalore, IN.researchgate.net For example, the derivative 2DMAC-BP-F achieved a maximum external quantum efficiency (EQEmax) of 21.8% with an electroluminescence peak at 585 nm (orange-red). Current time information in Bangalore, IN.researchgate.net In contrast, the 2PXZ-BP-F derivative showed an EQEmax of 12.4% with an emission at 605 nm (red), and the 2DTCZ-BP-F compound exhibited an EQEmax of 2.1% with emission at 518 nm (green). Current time information in Bangalore, IN.researchgate.net

Another class of emitters based on a dibenzo[a,j]phenazine core with a U-shaped donor-acceptor-donor (D-A-D) architecture also showed excellent performance, achieving EQEs up to 16% in OLEDs. rsc.org Furthermore, connecting a dibenzo[a,c]phenazine-11,12-dicarbonitrile (B10879520) (DBPzDCN) acceptor with a diphenylamine (B1679370) (DPA) donor has produced a near-infrared (NIR) TADF emitter. rsc.org An OLED incorporating this material reached a high EQE of 7.68% with an emission peak at 698 nm. rsc.org

The versatility of the dibenzo[a,c]phenazine scaffold is also evident in its use for developing host materials. Bipolar host materials are crucial for achieving balanced charge injection and transport in the emissive layer of OLEDs, leading to higher efficiencies. acs.org While specific data for 11-methyldibenzo[a,c]phenazine as a host is not detailed in the provided sources, the development of various carbazole-based and other hosts demonstrates the general strategy of combining donor and acceptor units, a role for which the dibenzo[a,c]phenazine core is well-suited. acs.orgwiley.com

Design of Thermally Activated Delayed Fluorescence (TADF) Emitters for Efficient Devices

The development of purely organic TADF emitters is a key strategy for realizing 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons. The dibenzo[a,c]phenazine core is an excellent acceptor for designing TADF molecules, which typically feature a donor-acceptor (D-A) architecture to achieve a small energy gap between the lowest singlet (S1) and triplet (T1) states (ΔEST). rsc.org

Research has shown that dibenzo[a,j]phenazine-cored D-A-D compounds exhibit small ΔEST values ranging from 0.02 to 0.20 eV, which is a critical requirement for efficient TADF. rsc.org The TADF mechanism in these materials is governed by the lowest triplet state of the acceptor unit. rsc.org

The strategic placement of donor groups on the dibenzo[a,c]phenazine scaffold significantly impacts TADF properties. A study on four regio-isomers using a dibenzo[a,c]phenazine-11,12-dicarbonitrile (DBPzCN) acceptor and a triphenylamine (B166846) (TPA) donor revealed stark differences in their emissive properties. rsc.org The 4-TPA-DBPzCN isomer was identified as a particularly efficient TADF emitter, possessing both a high photoluminescence quantum yield (PLQY) of 62% and a fast reverse intersystem crossing (rISC) rate of 1.6 x 10⁵ s⁻¹. rsc.org In contrast, the 2-TPA-DBPzCN isomer, despite having a very small ΔEST, showed a lower PLQY of 24% and a slower rISC rate of 0.6 x 10⁵ s⁻¹. rsc.org This highlights the critical role of the substituent's position in optimizing TADF performance. rsc.org

Fluorination of the dibenzo[a,c]phenazine core is another effective method for creating TADF emitters. Current time information in Bangalore, IN.researchgate.net These fluorinated derivatives, combined with various donors, allow for systematic color tuning from green to red, with some demonstrating high efficiencies in OLED devices. Current time information in Bangalore, IN.researchgate.net

Fabrication of Electrochromic Devices

Dibenzo[a,c]phenazine derivatives have been investigated as core components in polymers for electrochromic devices (ECDs), which can change color upon the application of an electrical potential. The electron-accepting nature of the phenazine unit is key to these properties. metu.edu.tr

Studies have focused on synthesizing polymers that incorporate the dibenzo[a,c]phenazine moiety. researchgate.net For example, polymers were created by coupling fluorinated dibenzo[a,c]phenazine with electron-rich units like 3-hexylthiophene (B156222) and 3,4-ethylenedioxythiophene (B145204) (EDOT). researchgate.net The resulting polymers were electrochemically active and exhibited distinct electrochromic behavior. metu.edu.trresearchgate.net The polymer PHTP, based on a hexylthiophene-phenazine monomer, switched from yellow in its neutral state to blue in its oxidized state. metu.edu.tr Another polymer, PTBP, which included EDOT units, changed from red to blue. metu.edu.tr The presence of the phenazine derivative as the acceptor unit induces a red-shift in the polymer's absorption, contributing to its blue color in the oxidized state. metu.edu.tr

An electrochromic device was constructed using a fluorinated dibenzo[a,c]phenazine-thiophene polymer (PTFBPz) and the well-known electrochromic polymer PEDOT. researchgate.net Modifying the dibenzo[a,c]phenazine core, such as through fluorination, helps to lower the HOMO energy level of the acceptor unit, which is a crucial parameter for tuning the optoelectronic properties of the final polymer. These studies demonstrate that dibenzo[a,c]phenazine-based polymers are promising materials for developing multi-color electrochromic applications. researchgate.net

Application as Organic Semiconductors

The dibenzo[a,c]phenazine structure serves as a building block for organic semiconductors. researchgate.net Its inherent electron-deficient character makes it a suitable acceptor component in donor-acceptor (D-A) type semiconductors, which are widely researched for applications in organic field-effect transistors (OFETs). rsc.orgresearchgate.net The performance of such materials is largely determined by the molecular structure and the resulting energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). rsc.org

In polymers designed for electrochromic applications, the dibenzo[a,c]phenazine unit acts as the acceptor. metu.edu.tr For instance, in polymers where benzodithiophene or dibenzosilole derivatives serve as donors and hexylthiophene acts as a π-bridge, the phenazine core dictates the electron-accepting properties. Introducing different donor groups, such as thiophene (B33073) or the more electron-rich EDOT, allows for the tuning of the polymer's electrochemical properties. metu.edu.tr The use of a stronger donor like EDOT lowers the oxidation potential of the resulting semiconductor. metu.edu.tr The planarity of the monomer unit containing dibenzo[a,c]phenazine enhances π-stacking, which can lower the material's band gap. metu.edu.tr

Photoinitiator Systems for Polymerization Technologies

Beyond optoelectronics, dibenzo[a,c]phenazine derivatives have found applications in polymer chemistry as highly efficient photoinitiators, particularly for processes activated by visible light, such as those used in dental fillings.

Investigation of Hydrogen-Atom Transfer Mechanisms in Photoinitiation

Dibenzo[a,c]phenazine derivatives can act as potent photosensitizers that initiate polymerization through a hydrogen-atom transfer (HAT) mechanism. In this process, the dibenzo[a,c]phenazine molecule, upon absorbing light and reaching an excited state, abstracts a hydrogen atom from a co-initiator. Co-initiators are typically molecules that can readily donate a hydrogen atom, such as amines, alcohols, or thiols.

This HAT event generates radicals from both the photosensitizer and the co-initiator, which then initiate the chain reaction of monomer polymerization. The rate of this process is dependent on the energy required to detach the hydrogen atom from the donor molecule. Research into dibenzo[a,c]phenazine derivatives for dental applications has shown that these systems can be designed to absorb light from dental curing lamps effectively. When combined with a hydrogen-atom donor, these phenazine-based systems exhibit excellent photoinitiating capabilities, with performance comparable to the commercial photoinitiator camphorquinone.

Formulation of Highly Efficient Visible Light Photoinitiators

Recent research has highlighted the potential of this compound and its derivatives as highly effective photoinitiators for polymerization processes under visible light. These compounds have been successfully integrated into two-component and three-component photoinitiating systems, demonstrating remarkable efficiency.

In one study, this compound, referred to as DBPh2, was synthesized and incorporated into photoinitiating systems for potential use in dental compositions. mdpi.com These systems, containing an electron donor or a hydrogen-atom donor as a second component, showed excellent photoinitiating abilities for the polymerization of acrylates when exposed to light from dental lamps. mdpi.com The performance of these novel systems was found to be comparable to, and in some aspects superior to, the commercially available photoinitiator camphorquinone. mdpi.com Notably, the newly developed systems allowed for a significant reduction in the concentration of the light absorber and a shorter polymerization time to achieve similar material properties. mdpi.com

The efficiency of these dibenzo[a,c]phenazine-based systems is influenced by the nature of the substituent at the 11-position. The introduction of an electron-donating methyl group, as in this compound, was a key modification explored in the study. mdpi.com The research demonstrated that modifying the dibenzo[a,c]phenazine structure with various electron-donating or electron-withdrawing groups allows for the tuning of their light absorption and photochemical reactivity, making them potent radical polymerization initiators active in the visible light spectrum. mdpi.com

Supramolecular Assemblies and Functional Nanostructures

The planar, aromatic structure of the dibenzo[a,c]phenazine core makes it an ideal candidate for constructing complex supramolecular architectures through non-covalent interactions. These assemblies can form a variety of functional nanostructures, with applications in nanotechnology and materials science. sioc-journal.cn

Construction of Self-Assembled Nanofibers and Spherical Aggregates

The functionalization of the dibenzo[a,c]phenazine unit has a profound impact on its self-assembly behavior. A study on bent-shaped amphiphilic molecules, which consist of a dibenzo[a,c]phenazine rod segment and a poly(ethylene oxide) (PEO) coil segment, revealed the formation of distinct nanostructures based on the substituent at the 11-position. mdpi.comnih.gov

When a carboxyl group was present at the 11-position, the molecules self-assembled into nanofibers of various lengths in an aqueous solution. mdpi.comnih.gov In contrast, replacing the carboxyl group with butoxy carbonyl groups at the same position led to the formation of spherical aggregates of diverse sizes. mdpi.comnih.gov This demonstrates that the substituent at the 11-position of the dibenzo[a,c]phenazine core critically influences the self-organization of the molecules into different supramolecular aggregates. mdpi.comnih.gov While this study did not use the 11-methyl derivative specifically, it clearly establishes that modification at this position is a key strategy for controlling the morphology of the resulting nanostructures.

Elucidation of Intermolecular π–π Stacking and Associative Forces

Intermolecular π–π stacking is a fundamental associative force driving the self-assembly of dibenzo[a,c]phenazine derivatives. The large, electron-rich π-surface of the phenazine core facilitates these interactions, leading to the formation of ordered structures. thieme-connect.com For instance, studies on cocrystals of phenazine with hydroxy-aromatics have shown that phenazine molecules arrange in parallel pairs with extensive π-stacking. thieme-connect.com

In the context of the self-assembling bent-shaped molecules mentioned previously, the intermolecular π–π stacking interaction is a primary driving force for the arrangement of the rod-like dibenzo[a,c]phenazine building blocks. mdpi.com The introduction of a methyl group at the coil chains, for example, was found to reduce the effectiveness of this π–π stacking, leading to a looser arrangement and the formation of different supramolecular nanostructures compared to molecules without the methyl group. mdpi.com

Furthermore, research on dibenzo[a,c]phenazinecarboxylic acids has shown that these molecules can form hierarchical supramolecular structures, such as 3D columnar assemblies, driven by a combination of hydrogen bonding and π-π stacking interactions. thieme-connect.comthieme-connect.comresearchgate.net The elongation of side chains on the phenazine core can tune the packing arrangement, enforcing different hydrogen-bonding motifs to achieve an energetically favorable assembly. thieme-connect.com

Exploration of Host-Guest Interactions for Tunable Optical Outputs

The dibenzo[a,c]phenazine framework can be incorporated into larger macrocyclic structures to create hosts for supramolecular host-guest chemistry. These systems can exhibit tunable optical properties upon binding with specific guest molecules.

A novel crown ether macrocycle containing a dynamic N,N′-diphenyl-dihydrodibenzo[a,c]phenazine (DPAC) unit has been synthesized. nih.govdntb.gov.uaresearchgate.netfrontiersin.org This macrocycle acts as a conformation-adaptive supramolecular host. Its interaction with different ammonium (B1175870) salt guests resulted in a remarkable variety of fluorescence emissions, with hypsochromic (blue) shifts of up to 130 nm. nih.govdntb.gov.uaresearchgate.netfrontiersin.org The specific optical output was found to be dependent on the choice of the guest, the solvent, and the host-to-guest stoichiometry. nih.govdntb.gov.uaresearchgate.netfrontiersin.org The binding of the guest within the crown ether cavity constrains the vibrational motions of the DPAC unit, which is responsible for the significant changes in the emission spectra, allowing for the generation of multicolor fluorescence from orange to deep blue. nih.govfrontiersin.org This work highlights the potential of using dibenzo[a,c]phenazine-based hosts for developing advanced optical materials and sensors.

Chemosensing Applications and Molecular Recognition Platforms

The ability of dibenzo[a,c]phenazine derivatives to engage in specific non-covalent interactions makes them promising candidates for the development of chemosensors and molecular recognition platforms. sioc-journal.cn Their rigid structure can serve as a scaffold for creating well-defined binding cavities. mdpi.com

Dibenzo[a,c]phenazine itself has been identified as a polarity-insensitive hydrogen-bonding probe. nih.gov Unlike its parent molecule, phenazine, it does not show significant spectral shifts in response to the polarity of the surrounding medium. nih.gov This is attributed to steric hindrance around the nitrogen atoms. nih.gov However, it can efficiently form hydrogen bonds in its excited state with hydrogen-bond-donating solvents, leading to observable changes in its fluorescence. nih.gov This makes it a selective sensor for such solvents. nih.gov

Phenazine derivatives, in general, are widely explored as chemosensors for various analytes, including cations and anions, through mechanisms like intramolecular charge transfer (ICT) that are modulated by analyte binding. arkat-usa.org The incorporation of the dibenzo[a,c]phenazine unit into more complex systems, such as macrocyclic receptors, leverages its rigidity and defined geometry for molecular recognition. mdpi.com A patent has also listed 9-Methyl-dibenzo[a,c]phenazine as a compound of interest in methods for identifying molecules that interact with biological targets, pointing to its utility in molecular recognition screening. nih.gov

Dye-Sensitized Solar Cell (DSSC) Architectures

In the quest for efficient and cost-effective solar energy conversion, dibenzo[a,c]phenazine derivatives have been investigated as components in dye-sensitized solar cells (DSSCs). The phenazine structure is a good electron acceptor with favorable planarity for intramolecular charge transfer, making it a suitable component for sensitizing dyes.

A patent discloses the design of a D-A-π-A (Donor-Acceptor-π-bridge-Acceptor) type organic dye for DSSCs, which incorporates a dibenzo[a,c]phenazine group as an auxiliary electron acceptor. nih.gov In this architecture, an indoline (B122111) group acts as the electron donor, and cyanoacetic acid serves as the primary electron acceptor and anchoring group to the titanium dioxide (TiO₂) semiconductor. nih.gov The introduction of the dibenzo[a,c]phenazine unit is intended to increase the conjugation of the dye molecule, adjust the molecular orbital energy levels, and expand the light absorption range. nih.gov This design promotes intramolecular electron transfer and helps to inhibit the aggregation of dye molecules on the semiconductor surface, ultimately leading to higher photocurrents and improved photoelectric conversion efficiency. nih.gov

Electrochemical Characterization and Redox Behavior of Dibenzo A,c Phenazines

Cyclic Voltammetry Studies for Redox Potential Determination

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the reduction and oxidation processes of molecular species. diva-portal.org By applying a potential waveform to an electrochemical cell and measuring the resulting current, a voltammogram is produced, which provides information about the redox potentials and electrochemical reactivity of the compound under study. diva-portal.org

In a study on fluorinated dibenzo[a,c]phenazine (B1222753) derivatives, cyclic voltammetry was used to determine the HOMO and LUMO energy levels. rsc.org For example, 3,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-10-fluorodibenzo[a,c]phenazine (2DTCz-BP-F) and 3,6-bis(9,9-dimethylacridin-10(9H)-yl)-10-fluorodibenzo[a,c]phenazine (2DMAC-BP-F) exhibited oxidation and reduction waves at specific potentials. rsc.org These data are crucial for understanding the electron-donating and -accepting capabilities of these molecules. The introduction of different substituents, such as electron-donating groups, has been shown to lower the oxidation potential of the dibenzo[a,c]phenazine core. researchgate.netfao.org

The redox potentials of various phenazine-based polymers have also been characterized using CV. For a phenazine-based polymer, a redox peak was observed with a formal potential (E°') of 0.235 V, which was attributed to the phenazine (B1670421) moiety. diva-portal.org Another study on fluorinated dibenzo[a,c]phenazine polymers, PTFBPz and PEFBPz, showed that both polymers exhibited ambipolar character with distinct oxidation potentials. metu.edu.tr The scan rate dependence of these polymers was also investigated to understand the kinetics of the electrochemical processes. metu.edu.tr

Table 1: Electrochemical Data for Selected Dibenzo[a,c]phenazine Derivatives This table presents data for related compounds due to the absence of specific data for 11-Methyldibenzo[a,c]phenazine.

Compound Oxidation Potential (V vs. Fc/Fc+) Reduction Potential (V vs. Fc/Fc+) HOMO (eV) LUMO (eV) Source
2DTCz-BP-F Not Specified -1.18 -5.66 Not Specified rsc.org
2DMAC-BP-F 0.77 (minor wave) -1.19 -5.34 Not Specified rsc.org
2PXZ-BP-F Not Specified -1.21 -5.14 Not Specified rsc.org
PTFBPz 1.20 / 0.98 Not Specified Not Specified Not Specified metu.edu.tr

Electron Transfer Capabilities in Bioelectrochemical Systems

Bioelectrochemical systems (BESs) utilize microorganisms to catalyze electrochemical reactions, with applications ranging from power generation in microbial fuel cells (MFCs) to bioremediation. nih.govnih.gov The transfer of electrons between microorganisms and electrodes is a critical process in these systems, and can occur directly or be mediated by soluble redox-active molecules known as electron shuttles. mst.edufrontiersin.orgsci-hub.se

Phenazines, a class of nitrogen-containing heterocyclic compounds, are well-known electron shuttles produced by various bacteria, such as Pseudomonas aeruginosa. frontiersin.orgnih.gov These molecules can facilitate extracellular electron transfer (EET) by accepting electrons from microbial metabolism and subsequently donating them to an external electron acceptor, such as an anode in an MFC. nih.govmst.edunih.gov The addition of exogenous phenazines has been shown to enhance electron transfer rates and power output in MFCs. nih.govnih.gov

While direct studies on the electron transfer capabilities of this compound in bioelectrochemical systems are not available, the general principles of phenazine-mediated EET can be inferred. The redox activity of the dibenzo[a,c]phenazine core would allow it to function as an electron shuttle. The methyl group at the 11-position may influence its solubility, redox potential, and interaction with microbial enzymes, thereby affecting its efficiency as a mediator.

Research has demonstrated that different phenazine derivatives exhibit varying effectiveness in mediating EET. nih.gov The electrochemical environment, including the applied potential, can also profoundly influence phenazine production and their electron transfer capacity in BES. frontiersin.org For instance, in P. aeruginosa, potentials more positive than the formal potential of the dominant phenazine, phenazine-1-carboxylate (B1240584) (PCA), stimulated higher production of this mediator. frontiersin.org This highlights the intricate relationship between the electrochemical conditions and the biological processes in BES.

The ability to engineer microorganisms to produce specific phenazines offers a promising strategy for improving the performance of bioelectrochemical systems. nih.govresearchgate.net Understanding the structure-function relationships of different phenazine derivatives, including substituted dibenzo[a,c]phenazines, is crucial for designing more efficient BES for various biotechnological applications. nih.gov

Electrochemical Polymerization and Redox Property Modulation of Dibenzo[a,c]phenazine-Containing Polymers

The incorporation of redox-active units like dibenzo[a,c]phenazine into polymer structures can lead to materials with interesting electrochemical and optical properties, suitable for applications such as electrochromic devices and sensors. fao.orgmetu.edu.trrsc.org Electrochemical polymerization is a common method to synthesize these polymers, where the monomer is oxidized or reduced at an electrode surface to form a polymer film. metu.edu.tr

Studies on the electropolymerization of various dibenzo[a,c]phenazine derivatives have demonstrated the feasibility of this approach. For example, polymers of thiophene-substituted dibenzo[a,c]phenazines have been synthesized electrochemically, and their electrochemical and electrochromic properties have been investigated. researchgate.netfao.org The presence of electron-donating groups on the monomer can lower its oxidation potential, facilitating polymerization. researchgate.netfao.org

The redox properties of these polymers can be modulated by the chemical structure of the monomer and the polymer architecture. For instance, the introduction of a fluorine substituent on the dibenzo[a,c]phenazine unit can influence the HOMO and LUMO energy levels of the resulting polymer. metu.edu.tr Copolymers containing dibenzo[a,c]phenazine units have also been synthesized, and their electrochemical behavior has been shown to be dependent on the nature of the comonomer. rsc.org

Conjugated microporous polymers (CMPs) based on phenazine derivatives have been developed for energy storage applications. nsysu.edu.tw These materials exhibit redox activity and their performance can be tuned by modifying the linker units in the polymer structure. nsysu.edu.tw While specific research on the electrochemical polymerization of this compound is not documented, it is plausible that this compound could serve as a monomer for the synthesis of novel redox-active polymers. The methyl group could influence the polymerization process and the properties of the resulting polymer.

Table 2: Properties of Selected Dibenzo[a,c]phenazine-Containing Polymers This table presents data for related compounds due to the absence of specific data for polymers of this compound.

Polymer Monomer(s) Polymerization Method Key Electrochemical Feature Source
PTFBPz 2,7-bis(5-bromo-4-hexylthiophen-2-yl)-11-fluorodibenzo[a,c]phenazine Electrochemical Ambipolar character metu.edu.tr
PEFBPz 2,7-bis(2,3-dihydrothieno[3,4-b] acs.orgresearchgate.netdioxin-5-yl)-11-fluorodibenzo[a,c]phenazine Electrochemical Lower oxidation potential than PTFBPz metu.edu.tr

Investigation of Corrosion Inhibition Mechanisms

Corrosion is a major issue affecting the lifespan and reliability of metallic materials. biointerfaceresearch.com The use of organic corrosion inhibitors is a common strategy to protect metals from corrosive environments. electrochemsci.orgmdpi.com These inhibitors typically function by adsorbing onto the metal surface, forming a protective layer that hinders the anodic and/or cathodic reactions of the corrosion process. electrochemsci.orgrsc.org

Phenazine derivatives have been investigated as potential corrosion inhibitors for mild steel in acidic media. researchgate.netresearchgate.net Their effectiveness is attributed to the presence of heteroatoms (nitrogen) and aromatic rings in their structure, which can facilitate adsorption onto the metal surface. electrochemsci.org The mechanism of inhibition can be either physical (electrostatic interaction) or chemical (charge sharing or donation from the inhibitor to the metal surface).

A study on dibenzo[a,c]quinoxalino(2,3-i)phenazine (DQP) showed that it acts as an effective corrosion inhibitor for mild steel in HCl solution, with an inhibition efficiency of up to 98.02%. researchgate.net Potentiodynamic polarization studies revealed that DQP functions as a mixed-type inhibitor with a predominantly cathodic effect. researchgate.net The adsorption of DQP on the mild steel surface was found to follow the Langmuir adsorption isotherm, suggesting the formation of a monolayer. researchgate.net

Theoretical studies using density functional theory (DFT) have also been employed to understand the relationship between the molecular structure of phenazine derivatives and their corrosion inhibition efficiency. electrochemsci.org These studies can provide insights into parameters such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to the electron-donating and -accepting abilities of the inhibitor molecules.

While there is no specific research on the corrosion inhibition properties of this compound, it is expected to exhibit similar behavior to other phenazine derivatives. The dibenzo[a,c]phenazine core would provide the necessary structural features for adsorption on a metal surface. The methyl group could potentially enhance its inhibition efficiency by increasing its surface coverage or modifying its electronic properties. Further experimental and theoretical studies are needed to confirm the corrosion inhibition potential and mechanism of this compound.

Structure Property Relationships and Rational Design Principles

Correlating Substituent Effects on Photophysical and Electronic Properties

The photophysical and electronic characteristics of dibenzo[a,c]phenazine (B1222753) derivatives are significantly influenced by the nature and position of substituents on the core structure. The introduction of a methyl group at the 11-position, as in 11-methyldibenzo[a,c]phenazine, serves as a fundamental modification, and further substitutions can lead to a wide range of properties. mdpi.comacademie-sciences.fr

The electronic properties are particularly sensitive to the electron-donating or electron-withdrawing nature of the substituents. For instance, attaching electron-donating groups (EDGs) like methoxy (B1213986) or diphenylamine (B1679370) to the dibenzo[a,c]phenazine framework can raise the energy of the highest occupied molecular orbital (HOMO), while electron-withdrawing groups (EWGs) such as cyano or benzoyl can lower the lowest unoccupied molecular orbital (LUMO) energy. researchgate.netacs.org This modulation of frontier molecular orbitals directly impacts the energy gap and, consequently, the absorption and emission spectra of the molecule. researchgate.net

A systematic study on dibenzo[a,c]phenazine derivatives with various substituents at the 11-position, including methyl, methoxy, bromo, and cyano groups, has demonstrated this principle. mdpi.com While the methyl group has a modest electron-donating effect, stronger donors or acceptors lead to more pronounced shifts in the photophysical properties. For example, triphenylamine (B166846)–dibenzo[a,c]phenazine adducts with alkyl substituents (like methyl) exhibit intramolecular charge transfer (ICT) and aggregation-enhanced emission (AEE), whereas those with stronger electron-donating alkoxy groups display typical aggregation-induced emission (AIE) behavior. rsc.org This difference is attributed to the restriction of intramolecular motion (RIM) mechanism, which is influenced by the nature of the substituent. rsc.org

In donor-π-acceptor (D-π-A) systems based on phenothiazine, it was observed that electron-donating groups had a minimal effect on absorption and emission in solution because the HOMO and LUMO distributions were largely independent of these groups. researchgate.net Conversely, strong electron-withdrawing groups induced a bathochromic (red) shift in both absorption and emission spectra due to the lowering of the LUMO energy level. researchgate.net

The following table summarizes the effects of different substituents at the 11-position of the dibenzo[a,c]phenazine core on its photophysical properties. mdpi.com

Substituent at position 11λmax (nm)Molar Absorption Coefficient (ε) (M⁻¹cm⁻¹)
Hydrogen (unsubstituted)395-
Methyl --
Methoxy--
Iodo--
Benzoyl--
Carbonitrile--
Bromo--
Data for λmax and ε for some substituents were not explicitly available in the provided search results.

Engineering Molecular Rigidity for Optimized Photophysical Performance

Molecular rigidity plays a crucial role in the photophysical performance of dibenzo[a,c]phenazine derivatives, including this compound. A rigid molecular structure can minimize non-radiative decay pathways, such as vibrational and rotational relaxation, leading to enhanced fluorescence quantum yields and optimized emission properties. acs.org

In the context of thermally activated delayed fluorescence (TADF) emitters, combining the rigid dibenzo[a,c]phenazine acceptor core with donor units can lead to highly efficient materials. acs.org The rigidity of the acceptor helps to reduce the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), which is a key parameter for efficient reverse intersystem crossing (rISC) in TADF. acs.org

Furthermore, the introduction of bulky substituents can enhance molecular rigidity by sterically hindering intramolecular rotations. For instance, in triphenylamine–dibenzo[a,c]phenazine adducts, the restriction of intramolecular motion is a key factor governing their photophysical properties. rsc.org The presence of a methyl group can contribute to this restriction, thereby influencing the emission characteristics.

Research on N,N′-diaryl-dihydrodibenzo[a,c]phenazines (DPACs) has shown that these molecules undergo a photoinduced transformation from a bent to a more planar conformation in the excited state. acs.org The rigidity of the molecular framework influences the dynamics of this structural change and the resulting dual emission properties. acs.org By engineering the molecular structure to control the balance between the bent and planar excited states, the emission can be tuned.

Design Paradigms for Fine-Tuning Emission Wavelengths in Donor-Acceptor Systems

The emission wavelengths of donor-acceptor (D-A) systems based on the dibenzo[a,c]phenazine scaffold can be precisely tuned through several design strategies. A primary approach involves modifying the electronic strength of the donor and acceptor units. researchgate.netrsc.org

In D-A architectures, the emission often originates from an intramolecular charge transfer (ICT) state. The energy of this ICT state, and thus the emission wavelength, is directly related to the HOMO energy of the donor and the LUMO energy of the acceptor. By systematically varying the donor and acceptor components, a wide range of emission colors can be achieved. acs.orgresearchgate.net

For instance, in a series of dibenzo[a,c]phenazine-based tetra-branched molecules, the emission color was tuned from blue to orange-red by altering the donor strength of the side-arms. researchgate.net A compound with an electron-deficient 4-(2-benzothiazolyl)phenyl side-arm emitted in the blue region, while a weak donor like a 4-methoxyphenyl (B3050149) group resulted in green emission. researchgate.net The use of stronger donors, such as thiophene (B33073) and triphenylamine, led to red and orange-red emissions, respectively. researchgate.net

Another effective strategy is to vary the number of donor or acceptor units attached to the central dibenzo[a,c]phenazine core. acs.org In a study of TADF emitters, increasing the number of 9,9-dimethylacridan (DMAC) donor units on a dibenzo[a,c]phenazine acceptor from one to three resulted in a systematic red-shift of the emission wavelength from 541 nm to 605 nm. acs.orgresearchgate.net This is due to the enhanced ICT effect and changes in the molecular geometry with the addition of more donor groups. acs.org

The following table illustrates the effect of the number of donor units on the emission wavelength of xDMAC–BP emitters. acs.org

CompoundNumber of DMAC DonorsEmission Wavelength (nm)Photoluminescence Quantum Yield (%)
1DMAC–BP154142
2DMAC–BP2553-
3DMAC–BP360589
Data for 2DMAC-BP PLQY was not explicitly available in the provided search results.

Furthermore, the introduction of specific functional groups can also fine-tune the emission. For example, attaching a diphenylamine (DPA) donor to a dibenzo[a,c]phenazine-11,12-dicarbonitrile (B10879520) (DBPzDCN) acceptor successfully achieved near-infrared (NIR) emission. rsc.org

Strategic Molecular Design for Controlled Supramolecular Aggregation and Morphological Diversity

The strategic design of dibenzo[a,c]phenazine derivatives can be used to control their self-assembly into a variety of supramolecular aggregates with diverse morphologies. mdpi.com This control is achieved by carefully tuning intermolecular interactions, such as π–π stacking and hydrogen bonding. mdpi.comthieme-connect.com

In a series of V-shaped amphiphilic rod-coil molecules incorporating a dibenzo[a,c]phenazine unit, slight modifications to the molecular structure led to significant differences in their self-assembly behavior. mdpi.com For example, molecules with a carboxyl group at the 11-position of the dibenzo[a,c]phenazine self-assembled into nanofibers in aqueous solution. mdpi.com In contrast, molecules with a butoxycarbonyl group at the same position formed spherical aggregates. mdpi.com

In the solid state, the presence of a methyl group on the poly(ethylene oxide) (PEO) coil chain of these amphiphiles influenced the crystal packing. mdpi.com The methyl group reduced the intermolecular π–π stacking interactions, leading to a looser arrangement of the rod-like building blocks and the formation of hexagonal columnar structures, as opposed to the hexagonal perforated lamellar structure formed by the non-methylated analogue. mdpi.com

Hydrogen bonding is another powerful tool for directing supramolecular assembly. In discotic liquid crystals based on 2,3,6,7-tetraalkoxydibenzo[a,c]phenazine-11-carboxylic acids, the carboxylic acid groups form cyclic hydrogen-bonded trimers, which then stack to form a 3D columnar supramolecular assembly. thieme-connect.com

The interplay of different non-covalent interactions can lead to complex and well-defined nanostructures. For instance, supramolecular electron donor-acceptor complexes formed between a perylene (B46583) diimide derivative and methylated dibenzo[a,c]-7-aza-phenazine derivatives self-assembled into needle-like or rod-like nanostructures with lengths ranging from 100 to 400 nm. rsc.org The morphology of these aggregates was dependent on the specific interactions between the donor and acceptor molecules. rsc.org

By carefully designing the molecular structure of dibenzo[a,c]phenazine derivatives, it is possible to program their self-assembly into a wide range of morphologies, from simple spheres and fibers to complex columnar and lamellar structures. This control over supramolecular aggregation is crucial for the development of advanced materials with tailored properties for various applications.

Emerging Research Frontiers and Future Perspectives

Innovations in Synthetic Methodologies for Dibenzo[a,c]phenazine (B1222753) Scaffolds

The synthesis of phenazine (B1670421) derivatives has been a significant area of focus for organic chemists, leading to the development of numerous strategies. researchgate.net The conventional and most common method for creating the dibenzo[a,c]phenazine core involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, such as phenanthrene-9,10-dione. sapub.orgmdpi.com However, recent research has emphasized more efficient, sustainable, and versatile synthetic routes.

Innovations include the use of various catalytic systems to improve reaction times and yields. For instance, an efficient synthesis of 11-Methyldibenzo[a,c]phenazine has been reported using lithium chloride (LiCl) as an effective catalyst at room temperature. chem-soc.si Other approaches have employed Zeolite Y, phenol, and silica-bonded S-sulfonic acid as catalysts, highlighting a trend towards greener and more cost-effective chemistry. sapub.orgmdpi.comlew.ro Microwave-assisted synthesis and multi-component reactions are also gaining traction, offering rapid and efficient assembly of complex phenazine structures, including benzo[α]furo[2,3-c]phenazine and benzo[a] chem-soc.siresearchgate.netoxazino[5,6-c]phenazine derivatives. researchgate.nettandfonline.comtandfonline.com

A recent, straightforward, and high-yield (83%) synthesis of this compound involves the reaction of 4-methyl-o-phenylenediamine with phenanthrenequinone (B147406) in glacial acetic acid. nih.gov This method underscores the ongoing efforts to simplify and enhance the efficiency of producing these valuable compounds. nih.gov Modular synthetic routes that allow for the functionalization of the phenazine scaffold at various positions are also being developed, enabling the creation of new series of halogenated phenazines with potential applications. nih.gov

Table 1: Comparison of Synthetic Methods for this compound

Catalyst/MethodReaction TimeYield (%)Reference
LiCl (10 mol%)Not SpecifiedNot Specified chem-soc.si
Glacial Acetic Acid1 hour83% nih.gov
Zeolite HY5 hours92% lew.ro
Phenol (20 mol%)Not SpecifiedHigh to Excellent sapub.org
Silica (B1680970) Bonded S-Sulfonic AcidNot SpecifiedNot Specified mdpi.com

Advanced Characterization Techniques for Complex Multi-Component Phenazine Systems

The structural elucidation and characterization of this compound and its derivatives rely on a suite of sophisticated analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental, with ¹H NMR and ¹³C NMR providing detailed information about the molecular structure. mdpi.comchem-soc.sinih.gov For this compound, the ¹H NMR spectrum typically shows characteristic signals for the methyl group protons around 2.5-2.6 ppm and a complex series of multiplets in the aromatic region (7.5-9.4 ppm). chem-soc.silew.ronih.govacademie-sciences.fr The ¹³C NMR spectrum corroborates this structure with a signal for the methyl carbon and numerous signals for the aromatic carbons in the fused ring system. mdpi.comchem-soc.silew.ro

Infrared (IR) spectroscopy is used to identify functional groups, such as C-H and C=N stretching vibrations. chem-soc.silew.ro For more definitive structural analysis, particularly for new or complex derivatives, single-crystal X-ray crystallography is employed to determine the precise three-dimensional arrangement of atoms. researchgate.net

In the context of multi-component systems, such as phenazine-based polymers or photoinitiating systems, characterization becomes more complex. Techniques like UV-Vis absorption spectroscopy are used to study the electronic transitions and intramolecular charge transfer (ICT) effects within these materials. mdpi.com For polymer systems, thermal gravimetric analysis (TGA) is essential to assess thermal stability. mdpi.comnih.gov Furthermore, specialized platforms are being developed for the functional characterization of phenazines produced via biosynthetic pathways, which can involve a multi-chassis approach to identify optimal production hosts and characterize novel derivatives. osti.govresearchgate.net

Table 2: Spectroscopic Data for this compound

TechniqueObserved DataReference
¹H NMR (CDCl₃, δ ppm) ~9.3 (m, 2H), ~8.5 (d, 2H), ~8.1 (d, 2H), ~8.0 (s, 1H), ~7.7-7.5 (m, 5H), ~2.6 (s, 3H) sapub.orglew.ronih.gov
¹³C NMR (CDCl₃, δ ppm) ~143.2, 142.7, 141.8, 141.4, 133.4, 133.0, 132.8, 131.4, 131.2, 131.0, 130.0, 129.1, 128.9, 127.2, 127.1, 123.9, 23.2 mdpi.comchem-soc.si
FT-IR (KBr, cm⁻¹) ~3055, 2910, 1624, 1500, 1350, 760, 720 chem-soc.silew.ro

Theoretical Advancement in Predictive Modeling of Chemical and Physical Phenomena

Computational chemistry provides powerful tools for predicting and understanding the electronic structure and photophysical properties of dibenzo[a,c]phenazine derivatives, guiding the design of new materials. Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are the most common methods used for these investigations. rsc.org These calculations allow researchers to model molecular geometries and determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). torvergata.it The HOMO-LUMO energy gap is a critical parameter that influences the electronic and optical properties of the molecule.

Theoretical modeling is particularly crucial for understanding materials with properties like Thermally Activated Delayed Fluorescence (TADF). rsc.orgtorvergata.it For these donor-acceptor molecules, calculations can predict the energies of the lowest singlet (S₁) and triplet (T₁) excited states. A small energy gap between these states (ΔEₛₜ) is a prerequisite for efficient TADF. rsc.org Computational studies have been used to analyze how substituting different donor groups onto the dibenzo[a,c]phenazine acceptor core affects the ΔEₛₜ and the intramolecular charge transfer (ICT) character of the excited state. nih.govtorvergata.itresearchgate.net For example, TDDFT calculations on regio-isomers of a triphenylamine-substituted dibenzo[a,c]phenazinedicarbonitrile showed that the position of the donor unit dramatically influences the excited state energies and orbital interactions, leading to vastly different photophysical properties. rsc.org These predictive models help rationalize experimental observations and accelerate the discovery of new emitters for applications like OLEDs. rsc.orgtorvergata.it

Table 3: Theoretical Data for Selected Dibenzo[a,c]phenazine Derivatives

CompoundPropertyCalculated Value (eV)MethodReference
2DMAC-BP-FΔEₛₜ0.11TDDFT torvergata.it
2PXZ-BP-FΔEₛₜ0.02TDDFT torvergata.it
1-TPA-DBPzCNΔEₛₜ0.14TDDFT rsc.org
2DTCz-BP-FOptical Bandgap (Eg)2.73TDDFT torvergata.it
2DMAC-BP-FOptical Bandgap (Eg)2.16TDDFT torvergata.it

Exploration of Novel Application Domains for this compound-Based Materials

The unique electronic and photophysical properties of the dibenzo[a,c]phenazine scaffold have spurred research into its application in advanced materials. A significant area of exploration is in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). torvergata.itresearchgate.net The rigid, electron-deficient dibenzo[a,c]phenazine core serves as an excellent acceptor unit in donor-acceptor-type molecules designed to exhibit TADF. By attaching various electron-donating groups, the emission color can be tuned from green to deep red. torvergata.itresearchgate.net Fluorinated dibenzo[a,c]phenazine derivatives have been successfully used as emitters in TADF-OLEDs, demonstrating the potential of this class of compounds in next-generation displays and lighting. torvergata.itrsc.org

Recently, a novel application for this compound and its substituted derivatives has emerged in the field of photopolymerization, specifically for potential use in dentistry. nih.gov Research has shown that these compounds can act as highly efficient photoinitiators for acrylate (B77674) polymerization when irradiated with visible light from dental lamps. nih.gov In two-component systems, these dibenzo[a,c]phenazine derivatives demonstrate excellent photoinitiating abilities, comparable to the commercial photoinitiator camphorquinone, but with the potential for reduced polymerization time. nih.gov

Other potential applications include their use as building blocks for electrochromic polymers, where the redox-active phenazine unit can be incorporated into a stable polymer backbone like poly(aryl ether sulfone) to create materials that change color in response to an electrical potential. mdpi.com The versatility of the dibenzo[a,c]phenazine structure continues to open up new avenues for the development of functional organic materials. mdpi.com

Q & A

Q. What are the key strategies for synthesizing and functionalizing 11-methyldibenzo[a,c]phenazine derivatives?

Functionalization of phenazine derivatives involves introducing methyl or other substituents to modulate electronic and optical properties. Computational studies (e.g., DFT at B3LYP-6/311G(d) level) predict thermodynamic favorability of phenazine formation and HOMO-LUMO gaps (2.5–4 eV), guiding synthetic routes . Experimental methods include oxidative coupling of aromatic amines or modular assembly of phenazine cores with methyl groups via Suzuki-Miyaura cross-coupling . For solubility in electrochemical applications, chemical modifications like sulfonation are employed .

Q. What characterization techniques are critical for analyzing structural and electronic properties of this compound?

  • Spectroscopy : FTIR (e.g., 1100–1800 cm⁻¹ bands for phenazine core identification) and UV-Vis (absorption peaks at 300–500 nm for π-π* transitions) .
  • Electrochemistry : Cyclic voltammetry (CV) to measure redox potentials (e.g., parent phenazine at -0.4 V vs. SHE) and validate computational predictions .
  • X-ray crystallography : Resolves methyl group positioning and π-stacking interactions in crystals .

Q. How do methyl substituents influence the electrochemical properties of phenazine derivatives?

Methyl groups enhance electron-donating effects, stabilizing reduced states and lowering redox potentials. Computational benchmarking (DFT with solvent dielectric constant corrections) shows agreement (±0.1 V) with experimental CV data . For example, trifluoromethylated derivatives exhibit redox potentials shifted by +0.3 V compared to non-functionalized analogs .

Q. What biosynthetic pathways are associated with phenazine derivatives in microbial systems?

Phenazines are synthesized via the shikimate pathway in Pseudomonas spp., with key enzymes PhzA/B (core precursor synthesis) and PhzG (flavin-dependent oxidase) . Methylation steps may involve S-adenosylmethionine (SAM)-dependent methyltransferases, though specific mechanisms for this compound require further study .

Advanced Research Questions

Q. How can computational methods optimize the design of this compound for semiconductor applications?

DFT and time-dependent DFT (TD-DFT) predict HOMO-LUMO gaps and charge-transfer efficiencies. For example, M06-2x/6-311G(2p,d) calculations reveal that methyl groups reduce bandgaps by 0.2–0.5 eV compared to unsubstituted phenazines . Solvent effects (εᵣ = 10–80) are modeled using COSMO to refine redox potentials .

Q. What genetic engineering approaches enhance phenazine production in microbial hosts?

  • Genome-wide association studies (GWAS) : Identify loci (e.g., ProY_1 histidine transporter) that boost phenazine-1-carboxamide (PCN) titers by 30% in Pseudomonas chlororaphis .
  • CRISPR-Cas9 : Knockout of coxA (cytochrome c oxidase) disrupts redox balance, blocking phenazine synthesis unless complemented with antioxidant systems .

Q. How do phenazines interact with cellular redox systems in bacterial hosts?

Phenazines act as electron shuttles, transferring electrons to cytochrome c oxidases under hypoxia. Disruption of coxA abolishes phenazine production due to ROS accumulation, which damages cellular components . Detoxification involves MFS transporters exporting reduced phenazines .

Q. How to resolve contradictions in spectroscopic data for phenazine derivatives?

Variability in FTIR bands (e.g., 1100–1800 cm⁻¹) arises from crystal polymorphism or oxidation states. For example, oxidized phenazine filaments show shifted peaks compared to neutral crystals, requiring controlled anaerobic conditions during analysis .

Q. What mechanisms enable phenazine derivatives in optical sensing applications?

Phenazines exhibit solvatochromism (emission shifts up to 70 nm in polar solvents) and aggregation-induced emission (AIE). Methoxy or methyl groups enhance fluorescence quantum yield (Φ = 0.4–0.6) for detecting metal ions (e.g., Fe³⁺) via chelation-enhanced quenching .

Q. What is the role of PhzA/B proteins in phenazine core biosynthesis?

PhzA/B catalyze the condensation of chorismic acid derivatives into phenazine-1,6-dicarboxylic acid (PDC), the core precursor. In Pseudomonas chlororaphis, PhzA acts as a "shunt switch," redirecting intermediates toward PCN instead of PDC under high NADH/NAD⁺ ratios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.